molecular formula C25H30N4O2S B11263276 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11263276
M. Wt: 450.6 g/mol
InChI Key: CLRWGWQSRZWTJA-UHFFFAOYSA-N
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Description

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azepane, pyridazine, and sulfonamide groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds

Scientific Research Applications

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N4O2S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C25H30N4O2S/c1-18-16-19(2)25(20(3)17-18)32(30,31)28-22-10-8-21(9-11-22)23-12-13-24(27-26-23)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3

InChI Key

CLRWGWQSRZWTJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C

Origin of Product

United States

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